molecular formula C10H15N3O B1423428 [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol CAS No. 1251256-16-2

[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol

Cat. No.: B1423428
CAS No.: 1251256-16-2
M. Wt: 193.25 g/mol
InChI Key: DEBVTNZEWVCVHJ-UHFFFAOYSA-N
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Description

[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol (CAS 1251256-16-2) is a high-purity pyrrolidine alkaloid derivative of significant interest in medicinal chemistry and neuroscience research. This compound serves as a key synthetic intermediate or structural motif in the development of novel psychoactive therapeutics. Recent patent literature highlights its relevance in the design of compounds targeting the Gamma-aminobutyric acid A receptor subunit alpha 5 (GABA A α5) . As positive allosteric modulators of this receptor, such compounds are investigated for their potential in treating cognitive disorders associated with conditions like Alzheimer's disease, schizophrenia, and other central nervous system (CNS) conditions . The GABA A α5 receptor subtype is predominantly expressed in the hippocampus and cortex, brain regions critical for learning and memory, making it a promising target for cognitive enhancement . Beyond its application in neuroscience, the pyrrolidine core of this molecule is a privileged structure in drug discovery. Pyrrolidine alkaloids and their synthetic derivatives are broadly studied for their diverse biological activities . Researchers value this compound for its molecular framework, which can be utilized in constructing more complex molecules for screening against various biological targets. The product is offered with comprehensive analytical data to ensure identity and purity for your research requirements. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[1-(6-methylpyridazin-3-yl)pyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-4-5-10(12-11-8)13-6-2-3-9(13)7-14/h4-5,9,14H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBVTNZEWVCVHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCCC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol typically involves the reaction of 6-methylpyridazine with pyrrolidine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology: Its unique structure allows it to interact with specific biological targets.

Medicine: In medicine, [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key analogs, their substituents, molecular weights, and biological activities:

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Activities References
[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol 6-Methylpyridazin-3-yl ~192* Unknown (predicted enhanced lipophilicity) -
(2S,3R)-3-(4-Octylphenyl)pyrrolidin-2-yl)methanol 4-Octylphenyl ~347† Cytotoxic (FL5.12 cells at 2.5 µM)
[1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl]methanol 6-Fluoropyridin-2-yl ~194† Research applications (pharmacokinetic optimization)
[1-(6-Aminopyridine-2-carbonyl)pyrrolidin-2-yl]methanol 6-Aminopyridine-2-carbonyl 221.26 High-purity API intermediate
[1-(6-Nitro-1H-benzimidazol-2-yl)pyrrolidin-2-yl]methanol 6-Nitrobenzimidazol-2-yl 262.27 Potential medicinal chemistry applications

*Calculated based on formula C10H14N3O.
†Estimated from molecular formulas.

Key Observations:
  • Substituent Electronic Effects: The 6-methylpyridazinyl group in the target compound is less electron-withdrawing than the 6-nitrobenzimidazole in or the 4-nitrophenylsulfonyl group in , which may improve metabolic stability.
  • Steric Considerations: Bulky substituents like 4-octylphenyl in reduce cytotoxicity when combined with phenothiazine, suggesting steric hindrance impacts target interactions. The methyl group in the target compound likely offers a balance between lipophilicity and steric bulk.

Physicochemical Properties

  • Solubility :
    • Pyridazine’s nitrogen atoms may improve aqueous solubility relative to benzimidazole () but reduce it compared to sulfonamide derivatives ().

Biological Activity

The compound [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol is a novel pyrrolidine derivative that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its antibacterial and antifungal activities, as well as its structure-activity relationships (SAR).

Chemical Structure

The chemical structure of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol can be described as follows:

  • Molecular Formula : C11_{11}H14_{14}N4_{4}O
  • Molecular Weight : 218.25 g/mol

This compound features a pyrrolidine ring substituted with a methylpyridazine moiety, which is crucial for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrolidine derivatives, including [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol. The following table summarizes the minimum inhibitory concentration (MIC) values against various bacterial strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus0.0195
Escherichia coli0.0048
Bacillus mycoides0.0048
Candida albicans0.039

These results indicate that the compound exhibits strong antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus mycoides .

Antifungal Activity

In addition to its antibacterial properties, [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol has also shown antifungal activity. The following table presents MIC values against common fungal pathogens:

Fungal Strain MIC (µg/mL)
Candida albicans0.039
Fusarium oxysporum56.74

The compound demonstrates moderate antifungal activity, suggesting its potential use in treating fungal infections .

Structure-Activity Relationship (SAR)

The biological activity of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol can be attributed to specific structural features. The presence of electron-donating and electron-withdrawing groups significantly influences its antimicrobial efficacy. For instance, modifications on the pyrrolidine and pyridazine rings have been shown to enhance antibacterial potency .

Case Studies

  • Study on Pyrrolidine Derivatives :
    A comprehensive study evaluated various pyrrolidine derivatives for their antibacterial properties. Among them, [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol exhibited one of the lowest MIC values against Escherichia coli, indicating strong antibacterial action .
  • Antifungal Evaluation :
    Another study focused on the antifungal activities of similar compounds, revealing that derivatives with specific substitutions on the pyridazine ring displayed enhanced activity against Candida albicans and other fungal strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol?

  • Methodology : The synthesis typically involves coupling a pyrrolidin-2-yl methanol scaffold with a substituted pyridazine ring. A common approach is to use palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or nucleophilic substitution under basic conditions. For example, details a similar synthesis for (S)-(1-(4-Methoxyphenyl)pyrrolidin-2-yl)methanol using Cs₂CO₃ and CuI in DMF at 80°C, which can be adapted for introducing the 6-methylpyridazin-3-yl group .
  • Critical Parameters : Solvent choice (DMF or DMSO), reaction temperature (80–100°C), and catalyst loading (e.g., 10–20 mol% CuI) significantly influence yield.

Q. How should researchers characterize the stereochemistry and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm regioselectivity and stereochemistry. For example, reports δ 1.80–1.96 ppm (pyrrolidine protons) and δ 3.47–3.70 ppm (methanol group) in similar pyrrolidinylmethanol derivatives .
  • LC-MS/HRMS : Validate molecular weight and purity. demonstrates LC-MS (ESI) data for structurally related compounds, such as m/z 302.1 [M + H]⁺ .
  • X-ray Crystallography : For absolute configuration determination, use SHELX programs (e.g., SHELXL) as described in .

Q. What are the recommended storage conditions to ensure compound stability?

  • Guidelines : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent oxidation of the methanol group. highlights the need for "Highly Purified" grades and controlled storage for similar fluorinated pyridine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., unexpected NMR splitting patterns)?

  • Troubleshooting :

  • Dynamic Effects : Rotameric equilibria in the pyrrolidine ring may cause splitting. Use variable-temperature NMR (e.g., –40°C to 25°C) to slow conformational changes, as shown in for sphingosine kinase inhibitors .
  • Impurity Analysis : Employ preparative HPLC (C18 column, acetonitrile/water gradient) to isolate and characterize byproducts.

Q. What computational tools are effective for predicting the bioactivity of this compound?

  • In Silico Strategies :

  • Docking Studies : Use AutoDock Vina with crystal structures of target enzymes (e.g., kinases or GPCRs). describes AI-driven retrosynthesis tools (e.g., Reaxys-based models) to predict reactivity and scaffold modifications .
  • QSAR Modeling : Leverage datasets from PubChem () to correlate substituent effects (e.g., methyl vs. fluoro groups) with activity .

Q. How can enantiomeric purity be achieved during synthesis?

  • Chiral Resolution :

  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in Pd-catalyzed coupling reactions. demonstrates enantioselective synthesis of [(2S)-1-(2-Methoxyethyl)pyrrolidin-2-yl]methanol with 95% purity via chiral HPLC .
  • Kinetic Resolution : Enzymatic methods (e.g., lipase-mediated acetylation) can separate enantiomers, as inferred from ’s discussion of Reaxys_biocatalysis models .

Q. What strategies optimize yield in multi-step syntheses involving sensitive intermediates?

  • Process Chemistry :

  • Protection/Deprotection : Protect the methanol group as a silyl ether (e.g., TBSCl) during pyridazine functionalization, as seen in for tert-butyldimethylsilyloxy intermediates .
  • Flow Chemistry : Implement stop-and-flow dioxygenation ( ) to control exothermic reactions and improve reproducibility .

Key Considerations for Researchers

  • Contradictory Evidence : While emphasizes fluorinated pyridine derivatives for drug discovery, the methyl group in the target compound may reduce metabolic stability compared to fluoro analogs . Validate via comparative bioassays.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.